4-bromo-N-[2-(2-methylpiperidine-1-carbonyl)phenyl]benzamide
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Overview
Description
4-bromo-N-[2-(2-methylpiperidine-1-carbonyl)phenyl]benzamide: is a chemical compound with the following properties:
Chemical Formula: CHBrNO
Molecular Weight: 401.297 g/mol
Preparation Methods
Synthetic Routes: The synthetic route to prepare this compound involves the reaction of 4-bromobenzoyl chloride with 2-(2-methylpiperidine-1-carbonyl)aniline. The reaction proceeds through amide bond formation.
Reaction Conditions:Reagents: 4-bromobenzoyl chloride, 2-(2-methylpiperidine-1-carbonyl)aniline
Solvent: Organic solvent (e.g., dichloromethane, chloroform)
Temperature: Room temperature
Procedure: The reaction mixture is stirred, and the product is isolated by filtration or extraction.
Industrial Production: Industrial-scale production methods may involve modifications to improve yield, scalability, and safety.
Chemical Reactions Analysis
Reactivity:
Reactions: It can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents: Examples include strong acids, bases, and transition metal catalysts.
Major Products: These reactions yield derivatives of the compound, such as substituted benzamides.
Scientific Research Applications
This compound finds applications in:
Medicine: It may exhibit pharmacological activity, making it relevant for drug discovery.
Chemical Research: Researchers study its reactivity and use it as a building block for more complex molecules.
Industry: It could be employed in the synthesis of specialty chemicals.
Mechanism of Action
The exact mechanism by which this compound exerts its effects depends on its specific targets. Further research is needed to elucidate its molecular interactions and pathways.
Comparison with Similar Compounds
Properties
Molecular Formula |
C20H21BrN2O2 |
---|---|
Molecular Weight |
401.3 g/mol |
IUPAC Name |
4-bromo-N-[2-(2-methylpiperidine-1-carbonyl)phenyl]benzamide |
InChI |
InChI=1S/C20H21BrN2O2/c1-14-6-4-5-13-23(14)20(25)17-7-2-3-8-18(17)22-19(24)15-9-11-16(21)12-10-15/h2-3,7-12,14H,4-6,13H2,1H3,(H,22,24) |
InChI Key |
ARUFRGPDYVNOEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1C(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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